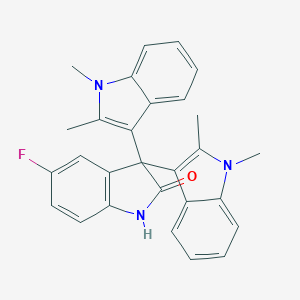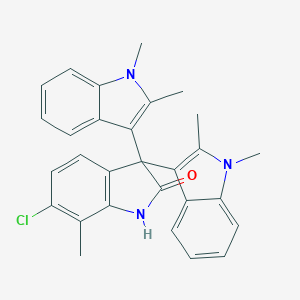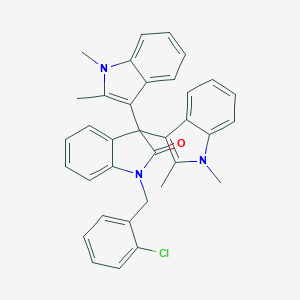![molecular formula C25H20I2N2O B307476 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307476.png)
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol, also known as BMDP, is a research chemical that belongs to the class of cathinones. It has been synthesized in the laboratory and has gained popularity among researchers due to its potential as a psychoactive substance. BMDP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol is not fully understood. However, it is believed to work by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a euphoric and stimulating effect.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. This compound also has a high potency, allowing researchers to use smaller quantities in experiments. However, this compound has limitations as well. Its psychoactive effects may make it difficult to control in experiments, and its potential for abuse may raise ethical concerns.
Orientations Futures
There are several future directions for research on 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol. One area of interest is its potential as a treatment for various disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of this compound as a treatment option. Another area of interest is its potential as a tool for studying the central nervous system. This compound may be useful in understanding the mechanisms underlying various neurological disorders. Finally, research is needed to better understand the long-term effects of this compound on the brain and body.
Méthodes De Synthèse
The synthesis of 4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol involves the reaction of 2,6-diiodophenol with 1-methylindole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through a series of chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol has been used in various scientific research studies. It has been studied for its potential as a psychoactive substance and its effects on the central nervous system. This compound has also been studied for its potential as a treatment for various disorders such as depression, anxiety, and post-traumatic stress disorder.
Propriétés
Formule moléculaire |
C25H20I2N2O |
|---|---|
Poids moléculaire |
618.2 g/mol |
Nom IUPAC |
4-[bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol |
InChI |
InChI=1S/C25H20I2N2O/c1-28-13-18(16-7-3-5-9-22(16)28)24(15-11-20(26)25(30)21(27)12-15)19-14-29(2)23-10-6-4-8-17(19)23/h3-14,24,30H,1-2H3 |
Clé InChI |
FMMBSWKDDYUKQS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC(=C(C(=C3)I)O)I)C4=CN(C5=CC=CC=C54)C |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(C3=CC(=C(C(=C3)I)O)I)C4=CN(C5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)